2-(4-Aminophenyl)-6-methyl-4H-chromen-4-one
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Overview
Description
2-(4-Aminophenyl)-6-methyl-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound consists of a chromen-4-one core with an amino group at the 4-position of the phenyl ring and a methyl group at the 6-position of the chromen ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-6-methyl-4H-chromen-4-one typically involves the condensation of 4-aminophenyl ketone with a suitable aldehyde under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where 4-aminophenyl ketone is reacted with 6-methyl-4H-chromen-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of the chromen-4-one core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial and anticancer properties.
2-(4-Aminophenyl)benzoxazole: Studied for its potential as an antimicrobial agent.
2-(4-Aminophenyl)benzimidazole: Investigated for its anticancer and antimicrobial activities.
Uniqueness
2-(4-Aminophenyl)-6-methyl-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
468060-73-3 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(4-aminophenyl)-6-methylchromen-4-one |
InChI |
InChI=1S/C16H13NO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9H,17H2,1H3 |
InChI Key |
BCMMIAHCWHQZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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